molecular formula C4H7NO<br>(CH3)2C(OH)CN<br>C4H7NO B128911 Acetone cyanohydrin CAS No. 75-86-5

Acetone cyanohydrin

Cat. No.: B128911
CAS No.: 75-86-5
M. Wt: 85.10 g/mol
InChI Key: MWFMGBPGAXYFAR-UHFFFAOYSA-N
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Description

Acetone cyanohydrin, also known as 2-hydroxy-2-methylpropanenitrile, is an organic compound with the chemical formula C₄H₇NO. It is a colorless liquid that is highly toxic and can easily liberate hydrogen cyanide.

Scientific Research Applications

Acetone cyanohydrin is used in various scientific research applications:

Mechanism of Action

The reaction of ACH is a nucleophilic addition, where the nucleophilic CN- attacks the electrophilic carbonyl carbon on the ketone, followed by protonation by HCN, thereby regenerating the cyanide anion .

Safety and Hazards

ACH is classified as an extremely hazardous substance. It readily decomposes on contact with water, releasing highly toxic hydrogen cyanide . It is lethal by inhalation and highly toxic or lethal by skin absorption . It is also very toxic to aquatic life .

Biochemical Analysis

Biochemical Properties

Acetone cyanohydrin plays a significant role in biochemical reactions. It can generate in situ hydrogen cyanide for the oxidative cyanation of tertiary amines to α-aminonitriles . This process involves the interaction of this compound with various enzymes and proteins, leading to high yields of α-aminonitriles .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It decomposes into highly toxic hydrogen cyanide, which can potentially be toxic to its contacts

Molecular Mechanism

The molecular mechanism of action of this compound involves its decomposition into acetone and hydrogen cyanide . This process can influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Due to its chemical properties, this compound can easily decompose, affecting its stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies need further exploration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to life-threatening poisonings, as observed in workers or transportation drivers after inhalation, skin contact, or accidental ingestion .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors during its decomposition into acetone and hydrogen cyanide . This process can affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: In the laboratory, acetone cyanohydrin can be prepared by treating sodium cyanide with acetone, followed by acidification. The reaction is typically carried out in an ice bath to maintain a low temperature, and the product is extracted using ether .

Industrial Production Methods: On an industrial scale, this compound is produced by reacting acetone with hydrogen cyanide in the presence of a base. This process is highly controlled to ensure safety due to the toxic nature of hydrogen cyanide .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Acetone Cyanohydrin: this compound is unique due to its role as an intermediate in the production of methyl methacrylate and its ability to liberate hydrogen cyanide easily. This makes it a valuable reagent in organic synthesis, particularly for cyanation reactions .

Properties

IUPAC Name

2-hydroxy-2-methylpropanenitrile
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InChI

InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3
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InChI Key

MWFMGBPGAXYFAR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#N)O
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Molecular Formula

C4H7NO, Array
Record name ACETONE CYANOHYDRIN, STABILIZED
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DSSTOX Substance ID

DTXSID7025427
Record name 2-Hydroxy-2-methylpropanenitrile
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Molecular Weight

85.10 g/mol
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Physical Description

Acetone cyanohydrin, stabilized appears as a colorless liquid. Flash point 165 °F. Lethal by inhalation and highly toxic or lethal by skin absorption. Density 7.8 lb / gal (less dense than water). Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless liquid with a faint odor of bitter almond. (Note: Forms cyanide in the body.) [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint odor of bitter almond. [Note: Forms cyanide in the body.]
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Boiling Point

180 °F at 23 mmHg (EPA, 1998), 95 °C, BP: 82 °C at 23 mm Hg, 203 °F
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Flash Point

165 °F (EPA, 1998), 165 °F, 165 °F (74 °C) (closed cup), 74 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Freely soluble in usual organic solvents; insoluble in petroleum ether and carbon disulfide., Very soluble in water, ethanol and ethyl ether; soluble in acetone, benzene and chloroform, Miscible with water, Solubility in water: freely soluble, but decomposes in water, Miscible
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Density

0.9267 at 77 °F (EPA, 1998) - Less dense than water; will float, Specific gravity: 0.9267 at 25 °C/4 °C, Relative density (water = 1): 0.93, (77 °F): 0.93
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Vapor Density

2.93 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.96 (Air = 1), Relative vapor density (air = 1): 2.93
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Vapor Pressure

0.8 mmHg at 68 °F (EPA, 1998), 1.1 [mmHg], Vapor pressure = 0.8 mm Hg at 20 °C, 1.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.0, 0.8 mmHg
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Mechanism of Action

ACUTE IP LD50 VALUES FOR 6 ALIPHATIC NITRILES WERE DETERMINED IN MICE AND COMPARED WITH ACETONE CYANOHYDRIN AND SODIUM CYANIDE. SINGLE PROPHYLACTIC DOSES OF THIOSULFATE OR NITRILE PROTECTED MICE AGAINST DEATH BY ACETONE CYANOHYDRIN. ACETONE CYANOHYDRIN PRODUCED DEATH WITHIN 5 MIN, INHIBITED ACTIVITY OF PURIFIED PREPN OF CYTOCHROME C OXIDASE IN VITRO. ELEVATED CONCN OF CYANIDE WERE FOUND IN THE LIVERS AND BRAINS OF MICE GIVEN LETHAL DOSES OF ACETONE CYANOHYDRIN., A retrospective structure activity relationship evaluation was performed on acute and subchronic toxicity, teratogenicity, and biochemical mechanisms for the following aliphatic nitriles: ... acetone cyanohydrin. ... Cyanide release is believed to be a possible mechanism of toxicological action. Under experimental conditions, cyanide antagonists altered the acute toxicity of aliphatic nitriles. Electron transport is thought to be interrupted through inhibition of cytochrome-oxidase by cyanide, thus compromising oxidative metabolism and phosphorylation. Enzymatic studies indicated that metabolic conversion was required prior to activation, and that free cyanide was detected after aliphatic nitrile overexposure in animals.
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Color/Form

Colorless liquid

CAS No.

75-86-5
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Melting Point

-2.2 °F (EPA, 1998), -19 °C, -4 °F
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Synthesis routes and methods I

Procedure details

The inventors extensively studied to overcome these difficulties, and as a result the following were found: 2-amino-2-methylpropionitrile having an ammonia content of not more than 1.5% by weight can be obtained in a high yield by subjecting crude 2-amino-2-methylpropionitrile (which is obtained by the reaction between acetone cyanohydrin and ammonia, or acetone, hydrogen cyanide and ammonia, or acetone and ammonium cyanide, and contains impurities such as unreacted acetone, hydrogen cyanide and ammonia; water formed by the reaction; and other by-products) to distillation under reduced pressure under conditions such that the temperature of the heat transfer medium be 0° to 50° C. and the pressure be 400 mmHg or less, thereby distilling out a low-boiling fraction comprising ammonia; and 2,2'-azobis(2-methylpropionitrile) is obtained in a high yield by contacting the purified 2-amino-2-methylpropionitrile with an aqueous metal hypochlorite solution which is controlled to a pH of about 10 to 13.5, in an aqueous medium at a temperature of not more than about 30° C., the concentration of the hypochlorite being 5% by weight or less, based on the weight of the reaction mixture, thereby minimizing the decomposition of 2-amino-2-methylpropionitrile.
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Synthesis routes and methods II

Procedure details

It is publicly known that manganese dioxide is used as a solid catalyst in the hydration reaction of acetone cyanohydrin. According to any of the conventional processes, α-hydroxyisobutyramide is obtained by the reaction of acetone cyanohydrin with water as shown by the following reaction equation at a temperature of 40° to 100° C. in the presence of manganese-based catalyst and preferably an acetone-based solvent in a yield of 60 to 95%.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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